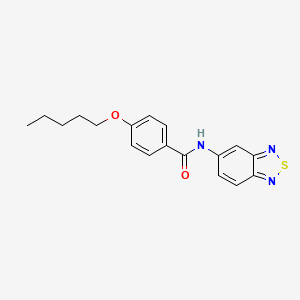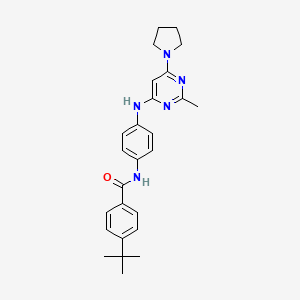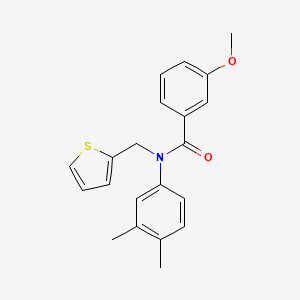
N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The pentyloxy group can be introduced through an etherification reaction. This involves reacting 4-hydroxybenzamide with 1-bromopentane in the presence of a base such as potassium carbonate.
Coupling Reaction:
- The final step involves coupling the benzothiadiazole core with the pentyloxy-substituted benzamide. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Industrial production of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:
-
Formation of Benzothiadiazole Core:
- The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as sodium nitrite.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can undergo oxidation reactions, particularly at the benzothiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, especially at the pentyloxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or etherified derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Fluorescent Probes: The benzothiadiazole moiety imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Anticancer Agents: Research has shown that benzothiadiazole derivatives exhibit anticancer activity by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry:
Dye Sensitizers: The compound is used as a dye sensitizer in dye-sensitized solar cells (DSSCs) due to its strong light absorption and electron transfer capabilities.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide
Comparison:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which enhances its solubility and electron-donating properties compared to other derivatives.
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide has nitro groups that increase its electron-withdrawing capacity, making it more suitable for applications requiring strong electron acceptors.
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide features a phenylacetamide moiety, which may influence its binding affinity to biological targets.
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide has a methoxy group that can affect its reactivity and interaction with other molecules.
Eigenschaften
Molekularformel |
C18H19N3O2S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)19-14-7-10-16-17(12-14)21-24-20-16/h5-10,12H,2-4,11H2,1H3,(H,19,22) |
InChI-Schlüssel |
OOSDONOBSPAYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B11324008.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324016.png)
![Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11324020.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11324024.png)
![{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324030.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11324039.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324043.png)
![2-(4-chlorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324048.png)


![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324059.png)
